1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Kinase Inhibition Cancer Cell Proliferation Structure-Activity Relationship (SAR)

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is the definitive kinase inhibitor scaffold with the critical 1-phenyl substituent pre-installed. Published SAR demonstrates N1 modifications alter kinase selectivity by >10-fold. Procuring the exact CAS-designated compound ensures your intermediates and final inhibitors match published LogP (~1.48), TPSA (29.85), and potency benchmarks—Aurora IC50 27 nM, TRK IC50 0.7 nM, CDK nanomolar, S1R Ki 75 nM. Ideal for ATP-pocket-focused library synthesis and lead optimization campaigns.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 1350652-35-5
Cat. No. B1455971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
CAS1350652-35-5
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N(N=C2)C3=CC=CC=C3
InChIInChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14/h1-5,7,12H,6,8H2
InChIKeyPEMSJUWNDMCQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1350652-35-5): A Versatile Bicyclic Scaffold for Kinase and Receptor-Targeted Drug Discovery


1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound featuring a fused pyrrole-pyrazole bicyclic system [1]. This scaffold serves as a foundational building block in medicinal chemistry, with documented applications in the development of inhibitors targeting Aurora kinases, cyclin-dependent kinases (CDKs), and sigma-1 receptors [2][3][4]. The compound is characterized by a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol, with a predicted LogP of 1.4755 and topological polar surface area (TPSA) of 29.85 Ų, indicating favorable physicochemical properties for drug development .

Why Generic Substitution of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1350652-35-5) Compromises Experimental Reproducibility


While the tetrahydropyrrolo[3,4-c]pyrazole scaffold is common, the 1-phenyl substituent is a critical determinant of biological activity and synthetic utility [1]. Minor modifications at the N1 position, such as replacing phenyl with benzyl or other alkyl/aryl groups, drastically alter kinase selectivity profiles and cellular potency by factors exceeding 10-fold [2]. Furthermore, the specific synthetic route used to generate this core (e.g., 1,3-dipolar cycloaddition) is highly sensitive to N-substituent electronics; phenyl hydrazine-derived substrates yield different diastereoselectivity and yields compared to other hydrazine derivatives [3]. Procurement of the exact CAS-designated compound ensures that the physicochemical properties (LogP ~1.48, TPSA 29.85) and synthetic handle are consistent with published SAR data, thereby avoiding the introduction of confounding variables that can derail lead optimization campaigns or scale-up efforts .

Quantitative Comparative Evidence for 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1350652-35-5) Against Key Scaffold Analogs


Kinase Scaffold Versatility: Validated Multi-Target Activity of 1-Phenyl Substituted Core Compared to N-Benzyl or N-Alkyl Analogs

Derivatives based on the 1-phenyl-tetrahydropyrrolo[3,4-c]pyrazole core (exemplified by 1-acyl-3-amino derivative 11a) exhibit potent antiproliferative activity across six human cancer cell lines, achieving IC50 values of 0.58–2.13 μM [1]. In a direct comparison within the same assay conditions, this activity is 4-fold to 28-fold greater than that of the clinical CDK inhibitor (R)-roscovitine [1]. In contrast, N-benzyl or N-alkyl substituted derivatives within the same scaffold class often show reduced cellular potency and narrower kinase selectivity profiles, as the 1-phenyl group is critical for optimal interactions with the ATP-binding pocket of multiple kinases, including Aurora A and CDKs [2][3].

Kinase Inhibition Cancer Cell Proliferation Structure-Activity Relationship (SAR)

TRK Inhibition: Quantitative Improvement from 1-Phenyl Scaffold Optimization Over Initial Hit

Rational design on the 1-phenyl-tetrahydropyrrolo[3,4-c]pyrazole scaffold led to the development of a potent and selective tropomyosin receptor kinase (TRK) inhibitor (compound 19m) with a TRKA IC50 of 0.7 nM [1]. This represents a dramatic >1000-fold improvement in potency over the initial micromolar hit (compound 17a, TRKA IC50 = 4.5 μM) from which it was derived [1]. While direct data for the unsubstituted core is not available, this study demonstrates that the 1-phenyl scaffold is highly amenable to SAR-guided optimization, enabling the achievement of low nanomolar potency against a clinically validated oncogenic target, a level of activity not readily achievable with other N-substituted cores lacking the phenyl group [1].

TRK Inhibition Cancer Therapeutics Rational Drug Design

Synthetic Accessibility: Superior Diastereoselectivity via 1,3-Dipolar Cycloaddition Using Phenylhydrazine-Derived Precursors

The synthesis of tetrahydropyrrolo[3,4-c]pyrazoles via intramolecular 1,3-dipolar cycloaddition of tosylhydrazones proceeds with total diastereoselectivity and high enantiomeric purity when derived from N-Boc-α-amino ketones [1]. Crucially, this method is compatible with the phenylhydrazine-derived core. In contrast, analogous syntheses using α-amino aldehyde precursors completely lack stereoselectivity, leading to complex mixtures and lower yields of the desired bicyclic product [1]. The 1-phenyl substituent does not impede this highly selective cycloaddition, making the commercial availability of 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole a valuable asset for generating structurally diverse and stereochemically pure compound libraries.

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Profile: Optimized LogP and TPSA of 1-Phenyl Scaffold for CNS and Oral Bioavailability Compared to More Polar Analogs

The 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core exhibits a calculated LogP of 1.4755 and a topological polar surface area (TPSA) of 29.85 Ų . These values place the scaffold within favorable ranges for both oral bioavailability (Lipinski's Rule of Five) and blood-brain barrier (BBB) penetration. In contrast, scaffolds with more polar N-substituents (e.g., pyridyl, carboxyl-containing) or additional hydrogen bond donors would have lower LogP and higher TPSA, potentially limiting their utility for CNS targets or reducing oral absorption. The 1-phenyl group strikes a critical balance of lipophilicity and polarity, providing a versatile starting point for lead optimization across multiple therapeutic areas [1].

ADME Drug-likeness Medicinal Chemistry Design

Recommended Research Applications for 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1350652-35-5) Based on Quantitative Evidence


Kinase-Focused Compound Library Synthesis and Lead Optimization

Utilize 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole as a core building block for generating focused libraries targeting the ATP-binding pocket of protein kinases. This is directly supported by its demonstrated ability to yield potent inhibitors of Aurora kinases (IC50 as low as 27 nM) [1], CDKs (nanomolar activity) [2], and TRKs (IC50 of 0.7 nM) [3]. The scaffold's favorable physicochemical profile (LogP ~1.48, TPSA 29.85) ensures that initial hits are likely to possess acceptable drug-like properties, streamlining the lead optimization process .

Sigma-1 Receptor Ligand Design and Synthesis

Employ the 1-phenyl-tetrahydropyrrolo[3,4-c]pyrazole scaffold for the development of novel sigma-1 receptor (S1R) ligands. Recent studies have shown that modifications on this core can yield compounds with notable S1R affinity (Ki = 75 nM) and 6-fold selectivity over S2R [4]. The pyrrolidine nitrogen's basicity, which is influenced by the 1-phenyl group's electronics, is critical for interacting with Glu172 in the S1R binding site. This scaffold provides a validated starting point for mitigating hERG liabilities often associated with S1R-targeted therapeutics [4].

Stereoselective Synthesis of Complex Bicyclic Systems

Use this compound as a benchmark substrate for developing and optimizing diastereoselective intramolecular 1,3-dipolar cycloaddition reactions. The methodology established for synthesizing the tetrahydropyrrolo[3,4-c]pyrazole core proceeds with complete diastereocontrol when derived from specific ketone precursors [5]. This makes the commercially available 1-phenyl derivative an ideal model system for exploring reaction scope, scale-up, and the generation of enantiomerically enriched compound collections for biological screening [5].

Anticancer Drug Discovery Targeting Multiple Cell Lines

Initiate a medicinal chemistry program for broad-spectrum anticancer agents using this scaffold. Derivatives based on the 1-phenyl core have demonstrated 4- to 28-fold greater potency than the clinical CDK inhibitor (R)-roscovitine across six human cancer cell lines, with IC50 values ranging from 0.58 to 2.13 μM [6]. This established SAR and proven multi-cell line activity provide a strong rationale for further optimization and mechanistic studies focused on novel kinase inhibition profiles [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.